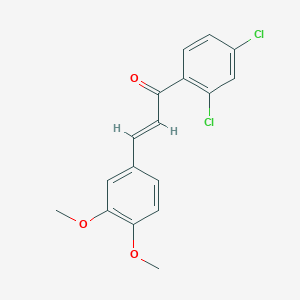

1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

(E)-1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (hereafter referred to as DCMP) is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 2,4-dichlorophenyl group and a 3,4-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in crystallography, medicinal chemistry, and materials science. Its bond lengths and angles are consistent with related chalcones, as confirmed by Hirshfeld surface analyses and X-ray diffraction studies . The compound is also known by the crystallographic code VIDDIW in structural databases .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)13-6-5-12(18)10-14(13)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDJAUIBNUJIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70853949 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70853949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925703-41-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70853949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids, or hydroxylated derivatives.

Reduction: Saturated ketones, alcohols, or alkanes.

Substitution: Substituted chalcones with various functional groups replacing chlorine or methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies show that chalcone derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. In vitro studies reveal that it can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent for infections .

3. Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. Research indicates that (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can reduce inflammation markers in various models, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of chalcones make them suitable for applications in organic photovoltaics. Studies have explored their use as light-harvesting materials due to their ability to absorb visible light and convert it into electrical energy .

2. Organic Light Emitting Diodes (OLEDs)

Research has also focused on the use of chalcone derivatives in OLEDs. Their photoluminescent properties enable them to be utilized in the development of efficient light-emitting devices .

Synthetic Applications

1. Precursor for Synthesis

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one serves as a valuable precursor in organic synthesis. It can be used to synthesize more complex organic molecules through various chemical reactions such as Michael addition and aldol condensation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Yathirajan et al., 2007 | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cells. |

| ResearchGate Publication | Antimicrobial Properties | Inhibition of bacterial growth was observed at low concentrations. |

| IUCr Journal | Material Science | Explored the use of chalcone derivatives in OLED applications with promising results. |

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

DCMP shares a common chalcone scaffold with numerous derivatives, differing primarily in substituent patterns on the aromatic rings. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Analogs of DCMP

Key Observations :

Key Findings :

- Antimalarial Inactivity of DCMP : Unlike P2, which combines methoxy groups on both rings, DCMP’s dichlorophenyl and dimethoxyphenyl pairing may disrupt binding to Plasmodium ferredoxin reductase (PfFNR), a target implicated in electron transport .

- Optical Properties : DCMP’s dichlorophenyl group contributes to charge transfer transitions, but its optical limiting efficiency is lower than FATFIR’s due to fewer methoxy groups enhancing π-conjugation .

Physicochemical and Pharmacokinetic Insights

- Synthesis: DCMP is synthesized via Claisen-Schmidt condensation of 2,4-dichloroacetophenone and 3,4-dimethoxybenzaldehyde (veratraldehyde) under basic conditions, a method shared with TICDIT and BOJFIQ .

- Solubility : The dichlorophenyl group reduces aqueous solubility compared to hydroxyl-substituted analogs (e.g., (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) .

- Metabolism : Chalcones with 3,4-dimethoxyphenyl groups exhibit slower hepatic clearance due to steric hindrance of demethylation pathways .

Biological Activity

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and relevant case studies.

- Molecular Formula : C17H14Cl2O3

- Molecular Weight : 337.197 g/mol

- CAS Number : 925703-41-9

- LogP : 4.90670 (indicating lipophilicity)

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcone derivatives, including (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via ROS generation |

| HCT116 (Colon) | 6.2 | Inhibition of cell cycle progression |

| A549 (Lung) | 8.3 | Modulation of apoptotic pathways |

The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis and triggers cell death pathways .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. Studies suggest that (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study : In a murine model of inflammation, administration of this chalcone derivative resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of chalcones has also been explored. (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one demonstrated activity against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activities of (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- ROS Generation : Induces oxidative stress in cancer cells leading to apoptosis.

- Cell Cycle Arrest : Disrupts the normal cell cycle progression in cancer cells.

- Cytokine Modulation : Reduces the secretion of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one under varying reaction conditions?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of substituted acetophenone (e.g., 2,4-dichloroacetophenone) and aldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4 hours. Recrystallization in ethanol yields pure crystals. Slow evaporation techniques in ethanol produce crystals suitable for X-ray diffraction (XRD) analysis .

- Key Variables : Solvent polarity, base concentration, and reaction time influence yield and purity. Ethanol is preferred for balancing solubility and reaction kinetics.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the E-configuration and structural integrity of this chalcone derivative?

- Methodological Answer :

- XRD : Single-crystal XRD provides unambiguous confirmation of the E-configuration via bond angles (C=C bond ~1.33 Å) and dihedral angles between aromatic rings .

- UV-Vis : Experimental λmax (e.g., ~350 nm) correlates with theoretical DFT calculations for π→π* transitions .

- FT-IR and NMR : C=O stretching (~1650 cm⁻¹) and vinyl proton coupling constants (J = 15–16 Hz) validate the α,β-unsaturated ketone structure .

Q. How do computational methods like DFT predict electronic properties and reactivity descriptors for this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO energies (e.g., HOMO: −6.2 eV; LUMO: −2.1 eV) to estimate chemical hardness (η) and electrophilicity index (ω) .

- Global reactivity descriptors : Ionization potential (I) and electron affinity (A) derived via Koopman’s theorem predict nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s spectral properties?

- Methodological Answer :

- Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Discrepancies in C=O stretching frequencies may arise from solvent effects not modeled in simulations .

- Parameter adjustment : Optimize basis sets (e.g., 6-311++G(d,p) vs. cc-pVTZ) or include solvent models (e.g., PCM) in DFT calculations to improve alignment with experimental UV-Vis data .

Q. What strategies enhance the antimicrobial activity of (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one?

- Methodological Answer :

- Substituent modification : Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., -NO2) to increase electrophilicity and membrane penetration .

- Structure-activity relationship (SAR) : Correlate HOMO-LUMO gaps with bioactivity; lower gaps (<3 eV) often enhance redox-mediated antimicrobial effects .

Q. What are the challenges in interpreting non-covalent interactions in the crystal lattice, and how do they affect physicochemical stability?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. For example, O···H interactions contribute ~25% to lattice stability .

- Thermal studies : Differential Scanning Calorimetry (DSC) reveals melting points (~160°C) and phase transitions, which correlate with packing efficiency observed in XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.